molecular formula C22H16N2O6S B3834032 N-[4-[4-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide

N-[4-[4-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide

Cat. No.: B3834032
M. Wt: 436.4 g/mol
InChI Key: UEAWXNCIRZHEPX-UHFFFAOYSA-N
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Description

N-[4-[4-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of furan-2-carbonyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan rings in the compound can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carbonyl groups can be reduced to form corresponding alcohols.

    Substitution: The sulfonyl and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[4-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antibacterial and antifungal agent due to its ability to inhibit microbial growth.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[4-[4-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)furan-2-carboxamide
  • N-[4-[4-(furan-2-carbonylamino)phenoxy]phenyl]furan-2-carboxamide

Uniqueness

N-[4-[4-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide is unique due to the presence of both sulfonyl and furan-2-carbonylamino groups, which contribute to its distinct chemical properties and biological activities. Compared to similar compounds, it exhibits enhanced stability and a broader spectrum of antimicrobial activity.

Properties

IUPAC Name

N-[4-[4-(furan-2-carbonylamino)phenyl]sulfonylphenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6S/c25-21(19-3-1-13-29-19)23-15-5-9-17(10-6-15)31(27,28)18-11-7-16(8-12-18)24-22(26)20-4-2-14-30-20/h1-14H,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAWXNCIRZHEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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